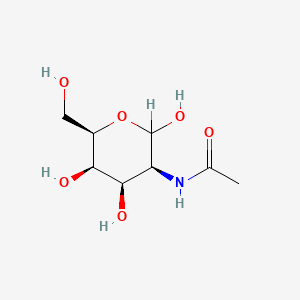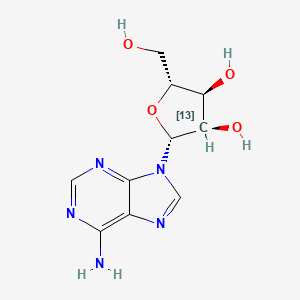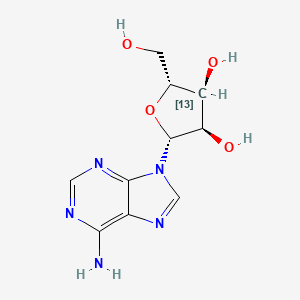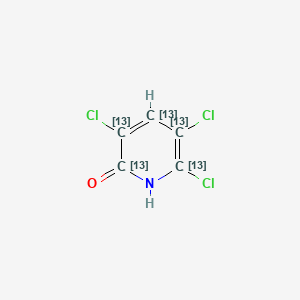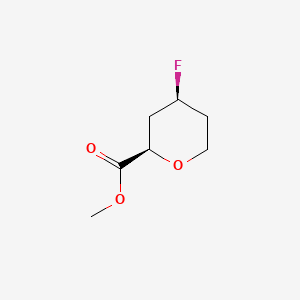
methyl (2R,4S)-4-fluorooxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (2R,4S)-4-fluorooxane-2-carboxylate is a chiral compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylate ester group in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-fluorooxane-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated alcohol with a chiral auxiliary, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like titanium tetrachloride or boron trifluoride etherate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
methyl (2R,4S)-4-fluorooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
methyl (2R,4S)-4-fluorooxane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of methyl (2R,4S)-4-fluorooxane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The carboxylate ester group can undergo hydrolysis to release the active form of the compound, which then interacts with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate
- (2R,4S)-methyl 4-chlorotetrahydro-2H-pyran-2-carboxylate
- (2R,4S)-methyl 4-bromotetrahydro-2H-pyran-2-carboxylate
Uniqueness
The presence of the fluorine atom in methyl (2R,4S)-4-fluorooxane-2-carboxylate distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a unique and valuable compound in various applications .
Propriétés
Numéro CAS |
157919-83-0 |
|---|---|
Formule moléculaire |
C7H11FO3 |
Poids moléculaire |
162.16 |
Nom IUPAC |
methyl (2R,4S)-4-fluorooxane-2-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
LBMDWIPBGKOEPK-NTSWFWBYSA-N |
SMILES |
COC(=O)C1CC(CCO1)F |
Synonymes |
2H-Pyran-2-carboxylicacid,4-fluorotetrahydro-,methylester,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
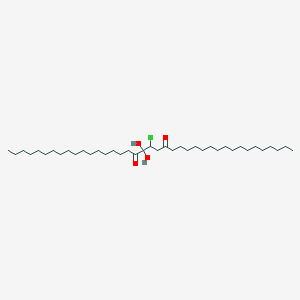
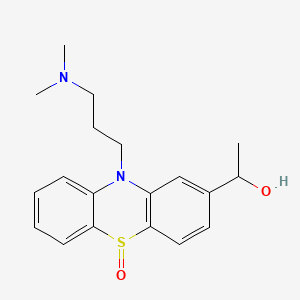

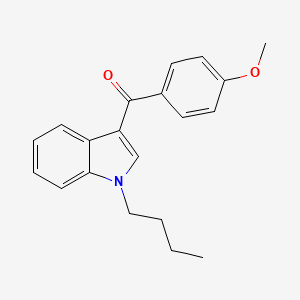
![1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B583440.png)
